2-(2-Methylthiophenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

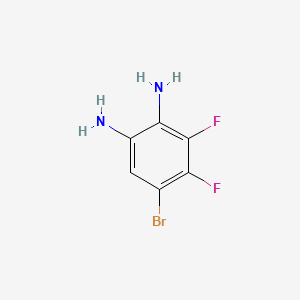

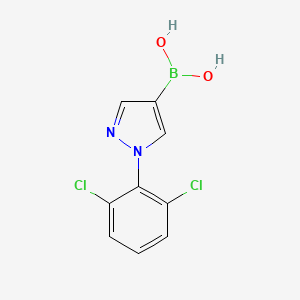

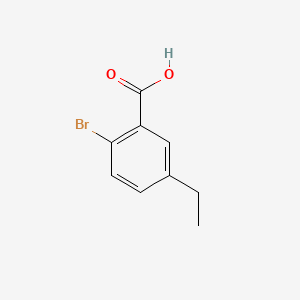

2-(2-Methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H12O2S . It is also known by the IUPAC name 2’- (methylsulfanyl) [1,1’-biphenyl]-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a carboxyl group (-COOH) attached to a biphenyl group, which is a molecule composed of two connected phenyl rings . One of the phenyl rings has a methylthio group (-SCH3) attached to it .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a study on the acidity of 2-substituted benzoic acids provides some insights . The study suggests that the acidity of ortho-substituted benzoic acids cannot be interpreted by a simple universal theory .Physical And Chemical Properties Analysis

This compound is a crystalline compound . It has a molecular weight of 244.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .科学的研究の応用

Photovoltaic Applications

2-(2-Methylthiophenyl)benzoic acid and its derivatives are explored in the field of photovoltaic devices, specifically in dye-sensitized solar cells. Research has shown that certain dyes containing methylthiophene or vinylene methylthiophene, which are structurally related to this compound, can be used in dye-sensitized nanocrystalline TiO2 solar cells. The study investigates the relationship between the structure of these dyes and their photophysical, electrochemical, and photovoltaic properties, indicating the potential of these compounds in solar-to-electricity conversion efficiency (Tian et al., 2010).

Coordination Chemistry and Biological Activity

Compounds structurally related to this compound have been studied for their coordination chemistry and biological activity. For instance, organotin derivatives with pyridylmethylthiobenzoic acid, a compound structurally similar to this compound, have been synthesized and examined. The research delves into the crystal structure of these compounds and their fungicidal activity, showcasing their potential in biological applications (Zhang et al., 2007).

Corrosion Inhibition

In the field of material science, derivatives of benzoic acid, akin to this compound, have been synthesized and evaluated for their role in corrosion inhibition. These compounds have demonstrated effectiveness in protecting materials like mild steel against corrosion, particularly in acidic environments. This opens up avenues for these compounds in industrial applications to enhance the longevity and durability of materials (Arrousse et al., 2021).

作用機序

Target of Action

Benzoic acid derivatives, which this compound is a part of, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .

Result of Action

Benzoic acid derivatives are known to exert various biological effects, including antimicrobial, anti-inflammatory, and antioxidant activities .

Action Environment

The action, efficacy, and stability of 2-(2-Methylthiophenyl)benzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Methylthiophenyl)benzoic acid involves the introduction of a methylthiophene group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "2-Methylthiophene", "Sodium hydroxide", "Sodium hydride", "Dimethylformamide", "Chloroacetic acid", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "1. Dissolve 2-Methylthiophene in dry dimethylformamide.", "2. Add sodium hydride to the solution and stir for 30 minutes.", "3. Add chloroacetic acid to the solution and stir for 2 hours.", "4. Add benzoic acid to the solution and stir for 4 hours.", "5. Add hydrochloric acid to the solution to adjust the pH to 2.", "6. Filter the resulting solid and wash with ethanol.", "7. Dry the solid to obtain 2-(2-Methylthiophenyl)acetic acid.", "8. Dissolve 2-(2-Methylthiophenyl)acetic acid in ethanol.", "9. Add sodium hydroxide to the solution and stir for 2 hours.", "10. Acidify the solution with hydrochloric acid to obtain 2-(2-Methylthiophenyl)benzoic acid." ] } | |

| 186295-30-7 | |

分子式 |

C12H10O2S |

分子量 |

218.27 g/mol |

IUPAC名 |

2-(2-methylthiophen-3-yl)benzoic acid |

InChI |

InChI=1S/C12H10O2S/c1-8-9(6-7-15-8)10-4-2-3-5-11(10)12(13)14/h2-7H,1H3,(H,13,14) |

InChIキー |

VVYSHUBEEYYGJK-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC=C1C2=CC=CC=C2C(=O)O |

正規SMILES |

CC1=C(C=CS1)C2=CC=CC=C2C(=O)O |

同義語 |

2-(2-Methylthiophenyl)benzoic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)